molecular formula C11H10BrN3O2 B2356128 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 957503-69-4

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No. B2356128
CAS RN: 957503-69-4
M. Wt: 296.124
InChI Key: ZVUQUVLXSFUABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole” belong to a class of organic compounds known as aromatic compounds. They contain a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also has a bromine atom (Br), a nitro group (-NO2), and a methylbenzyl group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including nitration, bromination, and the introduction of the methylbenzyl group . The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The bromine atom and the nitro group could also potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A study by Zhang et al. (2006) reported the synthesis of various 4-substituted-1H-pyrazoles, including compounds similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, under mild conditions yielding high-quality products. This study highlights techniques relevant to the synthesis of such compounds (Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006).

  • Molecular Structure Analysis : The structural properties of pyrazole derivatives have been extensively studied, as demonstrated by Portilla et al. (2007), who examined the molecular structure and hydrogen bonding of similar compounds, providing insights into the behavior of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Biological and Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : Research by Bassyouni et al. (2012) on derivatives of 1H-pyrazole, including structures similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, revealed notable antibacterial and antifungal properties. This suggests potential applications of such compounds in antimicrobial therapies (F. Bassyouni, A. All, W. Haggag, M. Mahmoud, Mamoun M.A. Sarhan, & Mohamed Abdel-Rehim, 2012).

  • Corrosion Inhibition : A study by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, which include pyrazole derivatives, as corrosion inhibitors. This research suggests that compounds like 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole could be effective in protecting metals against corrosion in acidic environments (K. Babić-Samardžija, C. Lupu, N. Hackerman, A. Barron, & A. Luttge, 2005).

Material Science and Chemistry

  • Crystallography and Electronic Structure : Research by Sowmya et al. (2020) on the crystal structure and theoretical charge density analysis of related compounds provides valuable information on the electronic and structural characteristics of pyrazole derivatives, relevant to the study of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (A. Sowmya, G. A. Anil Kumar, Sujeet Kumar, & S. Karki, 2020).

  • Surface Morphology : The study of surface interactions and morphology of heterocyclic compounds, as explored by Feng et al. (2018) in their work on pyrazole Schiff bases, can provide insights into the surface properties and potential applications of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole in material sciences (C. Feng, J. Guo, Li-Na Sun, & Hong Zhao, 2018).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its specific structure and the biological target it interacts with. This could involve binding to a specific protein or enzyme, altering its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions, especially if they are new and their properties are not fully known .

properties

IUPAC Name

4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQUVLXSFUABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.